

A Comprehensive Technical Guide to 2,6-Diacetylpyridine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Diacetylpyridine**

Cat. No.: **B075352**

[Get Quote](#)

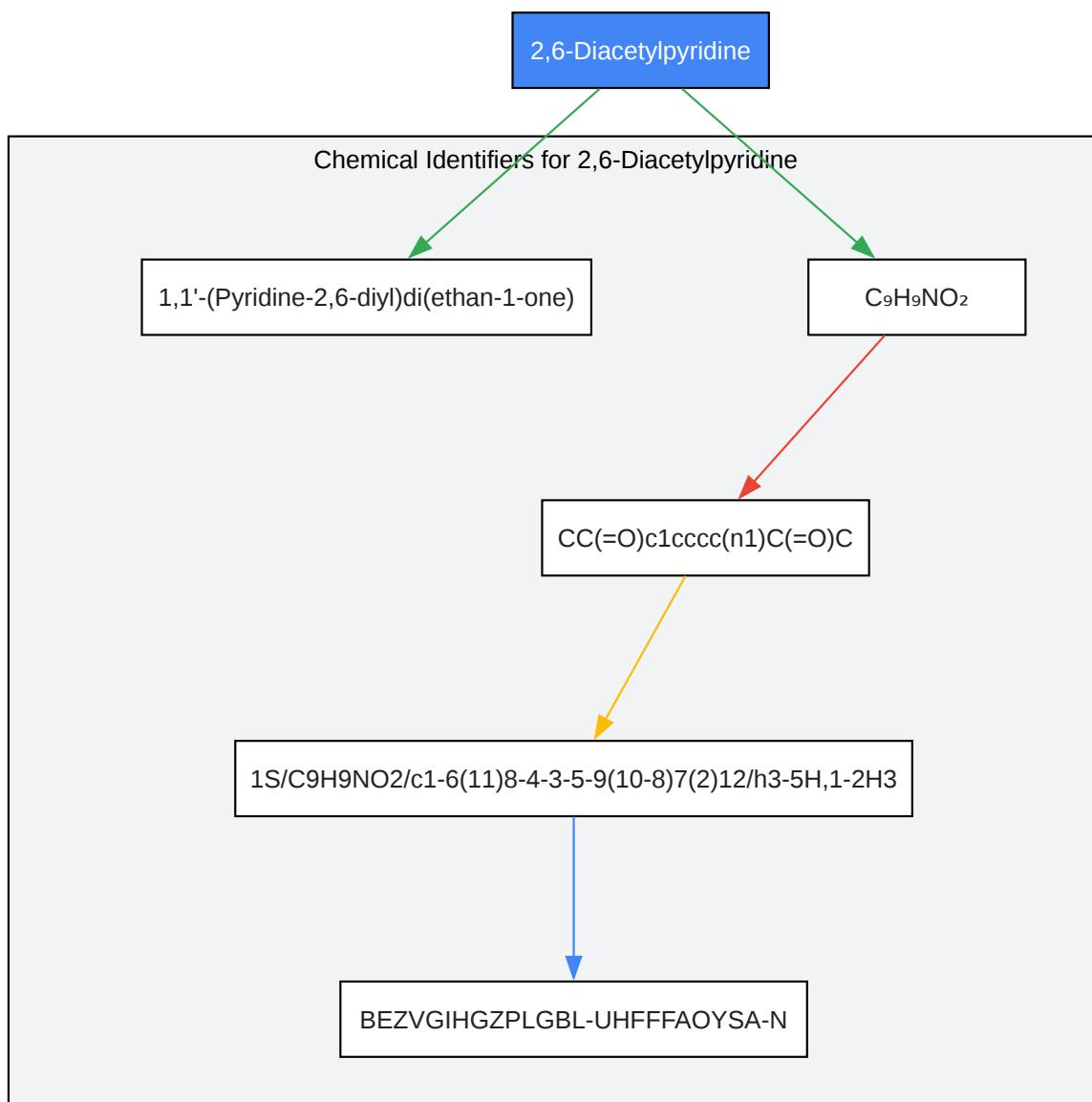
For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diacetylpyridine is a versatile organic compound that serves as a crucial building block in coordination chemistry and organic synthesis.^{[1][2][3]} Its unique molecular architecture, featuring a central pyridine ring flanked by two acetyl groups, allows for the facile synthesis of a wide array of ligands, particularly diiminopyridine (DIP) ligands, through Schiff base condensation.^[1] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and applications of **2,6-diacetylpyridine**, with a focus on its role as a precursor to complex molecules with significant potential in catalysis and materials science.

Molecular Structure and Formula

2,6-Diacetylpyridine, with the IUPAC name 1,1'-(Pyridine-2,6-diyl)di(ethan-1-one), is a disubstituted pyridine.^[1] The molecule consists of a pyridine ring with two acetyl groups attached to the carbon atoms at positions 2 and 6.


Molecular Formula: C₉H₉NO₂^{[2][4][5][6][7]}

SMILES: CC(=O)c1ccccc(n1)C(=O)C^[1]

InChI: 1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3[1][5]

InChI Key: BEZVGIHGZPLGLB-UHFFFAOYSA-N[1][5]

Below is a diagram illustrating the logical relationship of its chemical identifiers.

[Click to download full resolution via product page](#)Chemical Identifiers for **2,6-Diacetylpyridine**.

Physicochemical Properties

2,6-Diacetylpyridine is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in organic solvents such as chloroform and DMSO, as well as in water.[1][2][3][7]

Property	Value	Reference
Molecular Weight	163.17 g/mol	[2][4][5][6][7]
Appearance	White to off-white crystalline needles or powder	[1][2][8]
Melting Point	79-82 °C	[2][7]
Boiling Point	126 °C at 6 mmHg	[2][7]
Density	1.119 g/cm ³	[1]

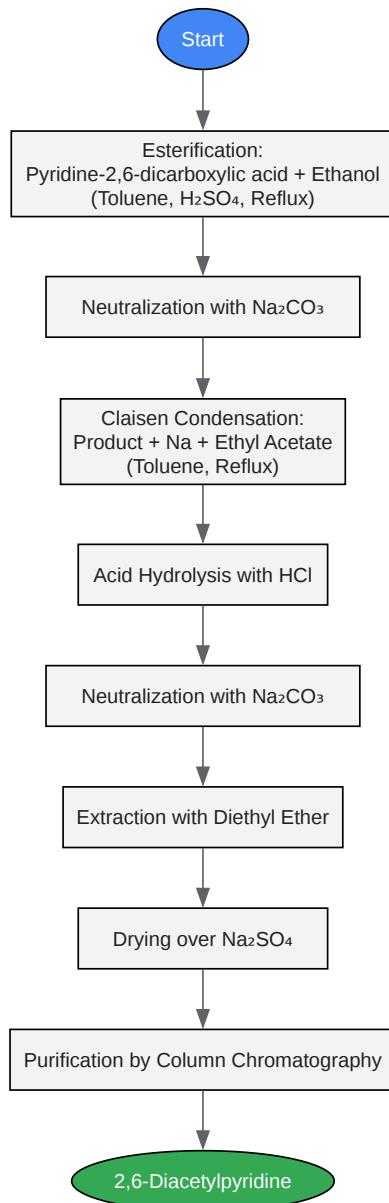
Spectroscopic Data

The structural identity and purity of **2,6-diacetylpyridine** can be confirmed using various spectroscopic techniques.

Technique	Key Data Points
¹ H NMR	Spectra available.[5][9][10]
¹³ C NMR	Spectra available.[5][11][12]
Infrared (IR) Spectroscopy	Spectra available (KBr wafer, ATR-Neat, Vapor Phase).[5][13][14]
Mass Spectrometry (MS)	m/z top peak: 43, m/z 2nd highest: 163, m/z 3rd highest: 121.[5][15]

Synthesis of 2,6-Diacetylpyridine

Several synthetic routes to **2,6-diacetylpyridine** have been reported. A common and efficient method involves the Claisen condensation of a pyridine-2,6-dicarboxylic acid ester with ethyl acetate.


Experimental Protocol: Claisen Condensation Route

This protocol is adapted from a method that reports high yields.[10][16][17]

Materials:

- Pyridine-2,6-dicarboxylic acid
- Ethanol
- Toluene
- Sulfuric acid
- Sodium metal
- Ethyl acetate
- Concentrated Hydrochloric acid
- Sodium carbonate
- Diethyl ether
- Anhydrous Sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

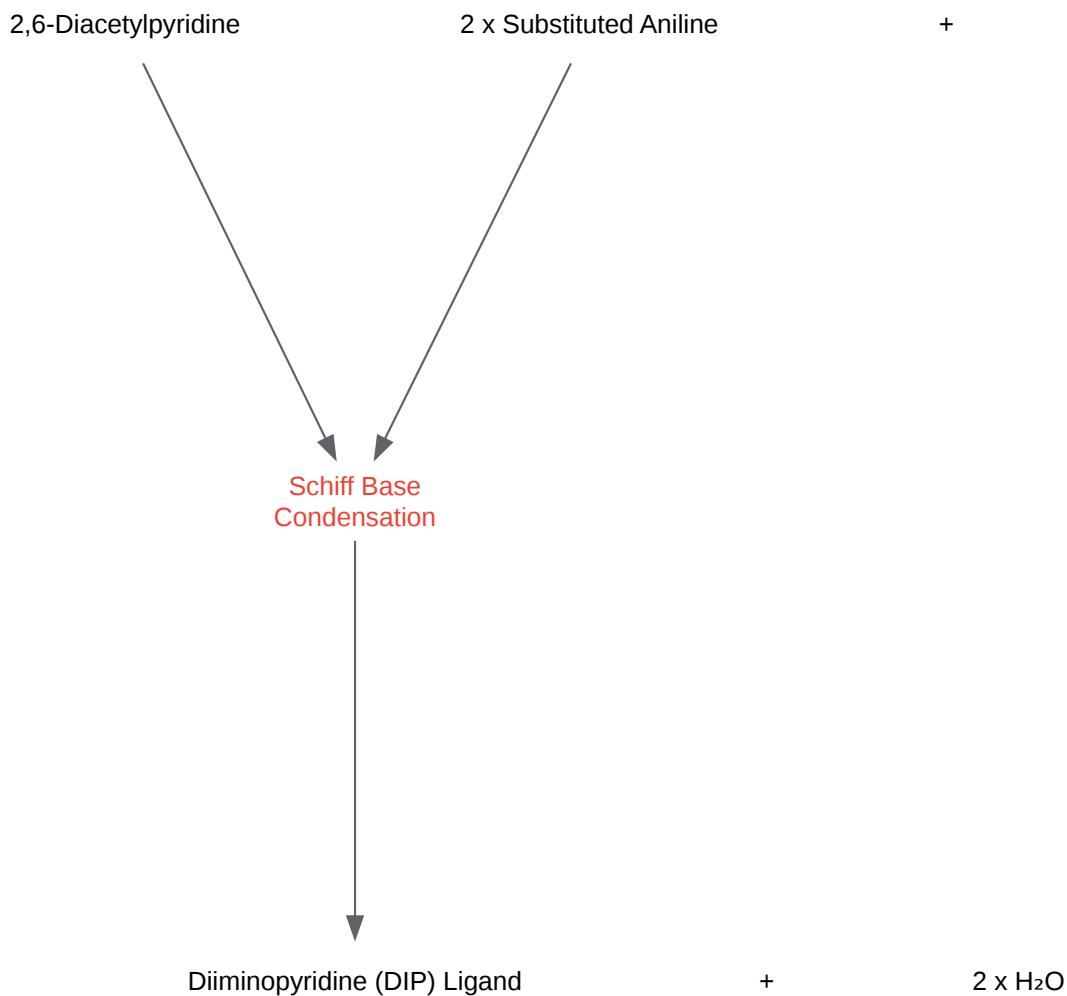
Workflow Diagram:

[Click to download full resolution via product page](#)

Synthesis workflow for **2,6-Diacetylpyridine**.

Procedure:

- Esterification: A mixture of pyridine-2,6-dicarboxylic acid (0.1 mol), ethanol (140 mL), toluene (80 mL), and sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.[16]
- The reaction mixture is cooled to room temperature and then concentrated. Sodium carbonate in water is added to neutralize the solution.[16]
- Claisen Condensation: The resulting diethyl pyridine-2,6-dicarboxylate (0.02 mol), sodium metal (0.1 mol), and ethyl acetate (50 mL) are dissolved in toluene (80 mL) and refluxed for 9 hours.[16]
- The mixture is cooled to room temperature, and then 50 mL of concentrated HCl and 40 mL of H₂O are added. The mixture is refluxed again for 5 hours.[16]
- Work-up and Purification: The reaction mixture is neutralized by the gradual addition of solid sodium carbonate.[16] The product is extracted with diethyl ether (3 x 30 mL) and the combined organic layers are dried over anhydrous sodium sulfate.[16] After removal of the solvent, the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate-petroleum ether 1:5, v/v) to yield **2,6-diacetylpyridine** as a white solid.[16]


Applications in Coordination Chemistry

2,6-Diacetylpyridine is a cornerstone in the synthesis of ligands for coordination chemistry.[1] Its most prominent application is as a precursor to diiminopyridine (DIP) ligands through Schiff base condensation with various anilines. These DIP ligands are of significant interest due to their ability to stabilize a wide range of metal oxidation states.[1]

Synthesis of Diiminopyridine (DIP) Ligands

The general reaction involves the condensation of **2,6-diacetylpyridine** with two equivalents of a substituted aniline.

Reaction Scheme:

[Click to download full resolution via product page](#)

General synthesis of Diiminopyridine ligands.

This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with acid catalysis. The resulting DIP ligands can then be complexed with various transition metals

to form catalysts for polymerization, oxidation, and other organic transformations.[18]

Safety and Handling

2,6-Diacetylpyridine is classified with the GHS07 pictogram and has the signal word "Warning".[1] It is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,6-Diacetylpyridine is a fundamentally important molecule in synthetic and coordination chemistry. Its straightforward synthesis and the reactivity of its acetyl groups make it an invaluable precursor for the construction of complex ligands and, subsequently, metal complexes with diverse applications. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 2. Cas 1129-30-2,2,6-Diacetylpyridine | lookchem [lookchem.com]
- 3. 2,6-Diacetylpyridine | 1129-30-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2,6-Diacetylpyridine | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2,6-Diacetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 8. CAS RN 1129-30-2 | Fisher Scientific [fishersci.com]
- 9. 2,6-Diacetylpyridine(1129-30-2) 1H NMR spectrum [chemicalbook.com]
- 10. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,6-DIPHENYL PYRIDINE(3558-69-8) 13C NMR spectrum [chemicalbook.com]
- 13. 2,6-Diacetylpyridine(1129-30-2) IR2 spectrum [chemicalbook.com]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. 2,6-Diacetylpyridine(1129-30-2) MS [m.chemicalbook.com]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,6-Diacetylpyridine: Molecular Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075352#molecular-structure-and-formula-of-2-6-diacetylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com